

# An In-depth Technical Guide to Benzyl Phenyl Sulfide (CAS 831-91-4)

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## Compound of Interest

Compound Name: *Benzyl phenyl sulfide*

Cat. No.: *B1265453*

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## Abstract

**Benzyl phenyl sulfide** (CAS 831-91-4), an organosulfur compound, is a versatile molecule with significant applications in organic synthesis and emerging potential in the field of drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a particular focus on its promising antibacterial properties against methicillin-resistant *Staphylococcus aureus* (MRSA). All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

## Chemical and Physical Properties

**Benzyl phenyl sulfide**, also known as ((benzyl)thio)benzene, is characterized by a sulfur atom bridging a benzyl and a phenyl group.<sup>[1]</sup> It typically appears as a white to light yellow crystalline powder or a colorless to pale yellow liquid with a distinct aromatic, and sometimes described as stenchy, odor.<sup>[2][3]</sup> This compound is largely non-polar, leading to its insolubility in water but good solubility in many organic solvents.<sup>[1]</sup>

## Identification and Structure

Property	Value
CAS Number	831-91-4
Molecular Formula	C <sub>13</sub> H <sub>12</sub> S
Molecular Weight	200.30 g/mol <a href="#">[4]</a>
IUPAC Name	benzylsulfanylbenzene <a href="#">[4]</a>
Synonyms	((Benzyl)thio)benzene, (Benzylsulfanyl)Benzene, Benzyl phenyl sulphide, Phenyl benzyl sulfide <a href="#">[1]</a>
SMILES	C1=CC=C(C=C1)CSCC2=CC=CC=C2
InChI	InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2

## Physical Properties

Property	Value
Melting Point	40-44 °C
Boiling Point	197 °C at 27 mmHg
Appearance	White to light yellow powder or crystal
Odor	Aromatic, "stench" <a href="#">[3]</a>
Water Solubility	Insoluble

## Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.15-7.35	m	10H	Aromatic protons (phenyl and benzyl rings)
~4.10	s	2H	Methylene protons (- CH <sub>2</sub> -)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Chemical Shift ( $\delta$ ) ppm	Assignment
~137.9	Quaternary carbon of the benzyl group
~136.9	Quaternary carbon of the phenyl group
~129.5	Aromatic CH
~128.9	Aromatic CH
~128.6	Aromatic CH
~127.2	Aromatic CH
~126.8	Aromatic CH
~38.5	Methylene carbon (-CH <sub>2</sub> -)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060-3030	Medium	Aromatic C-H stretch
2920-2850	Medium	Aliphatic C-H stretch
1580, 1480, 1440	Medium-Strong	Aromatic C=C skeletal vibrations
740, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)
~690	Medium	C-S stretch

Note: IR peak assignments are approximate.

m/z	Relative Intensity	Possible Fragment
200	[M] <sup>+</sup>	Molecular ion
91	Base Peak	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
109	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>	
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	

## Experimental Protocols

### Synthesis of Benzyl Phenyl Sulfide

Two common methods for the synthesis of **benzyl phenyl sulfide** are presented below. The classical approach involves a nucleophilic substitution reaction, while a more modern, greener approach utilizes an ionic liquid catalyst.

This method is a standard procedure for the formation of thioethers.

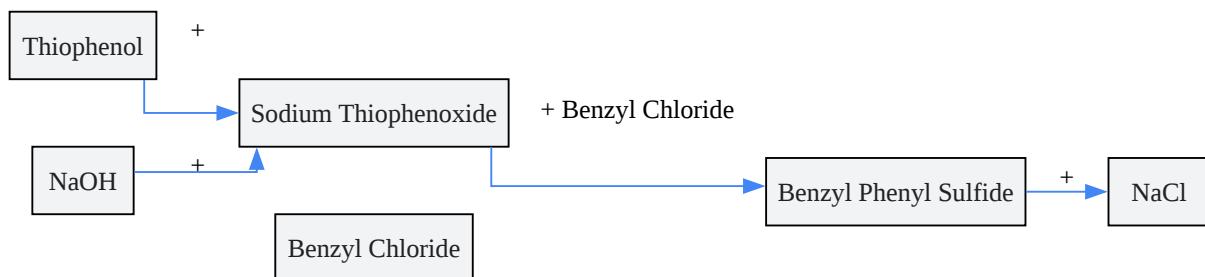
Materials:

- Thiophenol
- Benzyl chloride

- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
- Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenoxyde salt. Stir until the base has completely dissolved.
- To this solution, add a stoichiometric equivalent of benzyl chloride dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the residue, add water and extract the product with diethyl ether.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **benzyl phenyl sulfide** by column chromatography on silica gel or by distillation under reduced pressure.



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### Synthesis via Nucleophilic Substitution.

This method utilizes a dual-functional ionic liquid as a catalyst, offering a more environmentally friendly route.[\[5\]](#)

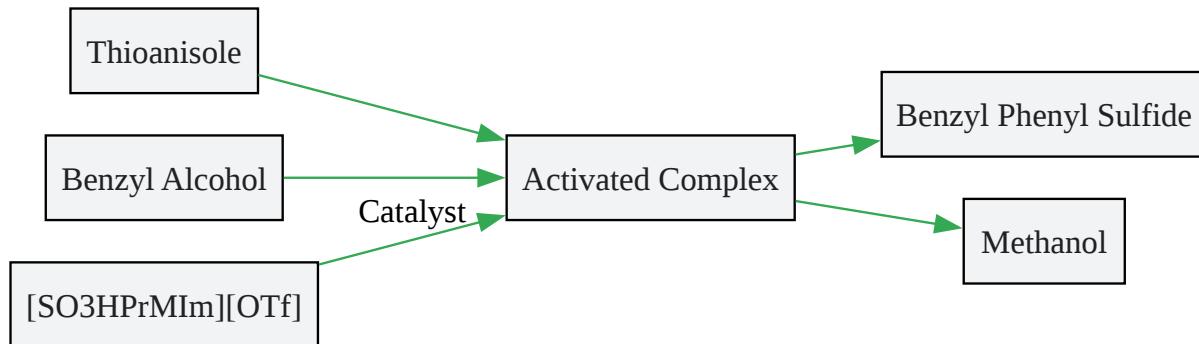
#### Materials:

- Thioanisole (methyl phenyl sulfide)
- Benzyl alcohol
- 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate ( $[\text{SO}_3\text{HPrMIm}][\text{OTf}]$ ) (ionic liquid catalyst)

#### Procedure:

- In a reaction vessel, combine thioanisole, benzyl alcohol, and the ionic liquid catalyst ( $[\text{SO}_3\text{HPrMIm}][\text{OTf}]$ ).
- Heat the mixture with stirring under an inert atmosphere. The optimal temperature and reaction time should be determined based on the specific literature procedure.[\[5\]](#)
- Monitor the reaction progress by gas chromatography (GC) or TLC.
- Upon completion, the product can be separated from the ionic liquid by extraction with a suitable organic solvent.

- The ionic liquid can often be recovered, dried, and reused.
- The extracted product is then purified, typically by column chromatography.



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Green Synthesis Workflow.

## Biological Activity and Potential Applications in Drug Development

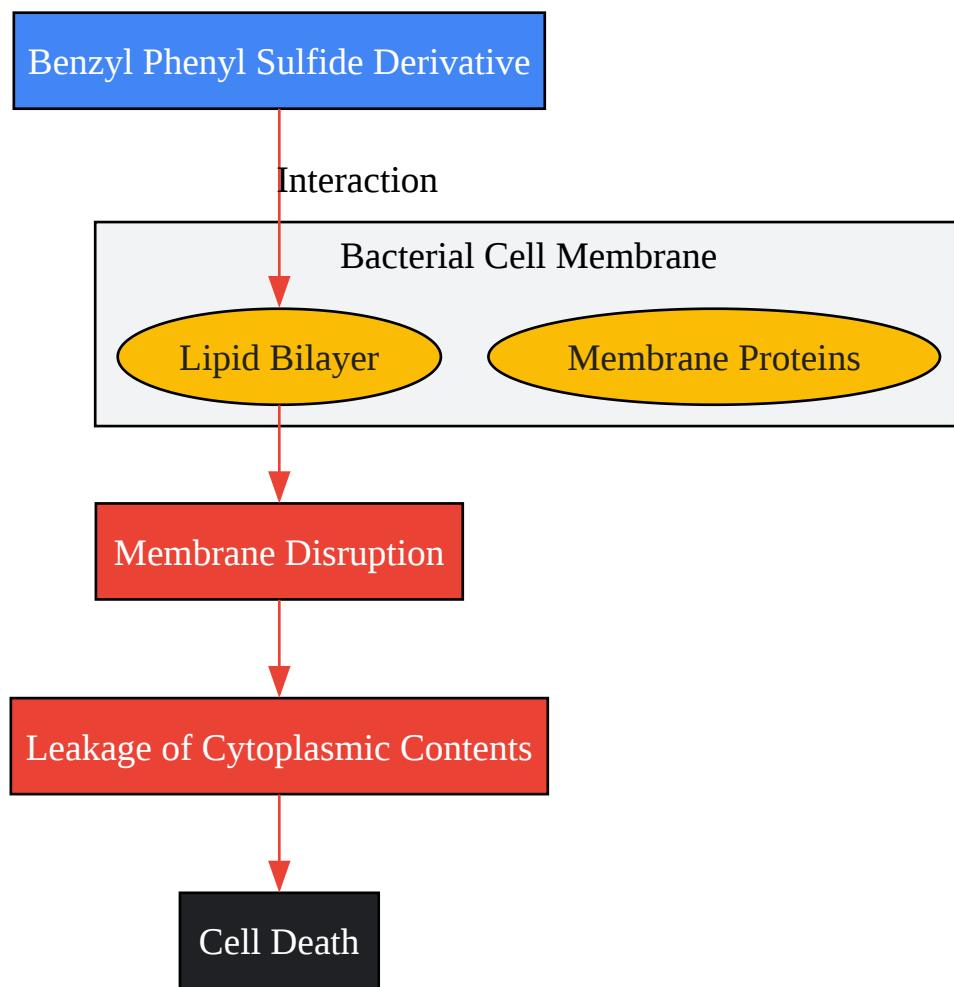
Recent research has highlighted the potential of **benzyl phenyl sulfide** and its derivatives as antimicrobial agents, particularly against MRSA.<sup>[3]</sup>

### Antibacterial Activity against MRSA

Studies have shown that certain derivatives of **benzyl phenyl sulfide** exhibit potent antibacterial activity against multiple strains of MRSA, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.<sup>[3]</sup>

### Mechanism of Action

The primary antibacterial mechanism of action for these compounds is reported to be the disruption of the bacterial cell membrane.<sup>[3]</sup> This mechanism is advantageous as it is less likely to induce resistance compared to drugs that target specific proteins or metabolic pathways.<sup>[2]</sup> The interaction is thought to be a direct physical disruption of the lipid bilayer, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.<sup>[2][6]</sup>



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Proposed Antibacterial Mechanism.

## Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on **benzyl phenyl sulfide** derivatives have provided insights into the features that enhance antibacterial activity. For instance, the presence of specific substituents on the benzyl and phenyl rings can significantly impact the compound's efficacy. One study found that derivatives with a 4-nitrobenzyl group and a 4-chlorophenyl group showed the strongest and broadest inhibitory effects.<sup>[7]</sup> Further research in this area is crucial for the design of more potent and selective antibacterial agents based on the **benzyl phenyl sulfide** scaffold.

## Safety and Handling

**Benzyl phenyl sulfide** should be handled with care in a laboratory setting. It may cause skin and eye irritation.<sup>[8]</sup> Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Benzyl phenyl sulfide** is a valuable compound with established utility in organic synthesis and significant potential for the development of new antibacterial agents. Its straightforward synthesis, coupled with the promising activity of its derivatives against challenging pathogens like MRSA, makes it an attractive scaffold for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on elucidating the finer details of its membrane-disrupting mechanism. This technical guide provides a solid foundation of data and protocols to support such research endeavors.

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